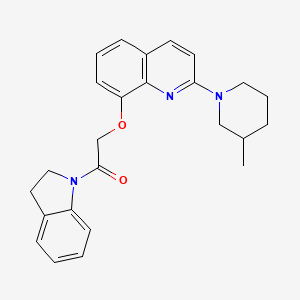

1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone

Description

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N3O2/c1-18-6-5-14-27(16-18)23-12-11-20-8-4-10-22(25(20)26-23)30-17-24(29)28-15-13-19-7-2-3-9-21(19)28/h2-4,7-12,18H,5-6,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXACBNBPHPFHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)N4CCC5=CC=CC=C54)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone typically involves multiple steps, starting with the preparation of the individual moieties followed by their coupling. Common synthetic routes include:

Indole Synthesis: Indole derivatives can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

Piperidine Synthesis: Piperidine derivatives are often synthesized via the hydrogenation of pyridine or through the reductive amination of 1,5-diketones.

Quinoline Synthesis: Quinoline derivatives can be synthesized using the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent.

The final coupling step to form this compound involves the reaction of the indole, piperidine, and quinoline derivatives under specific conditions, often using a base such as sodium hydride in an aprotic solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone can undergo various chemical reactions, including:

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the quinoline moiety to tetrahydroquinoline.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced tetrahydroquinoline derivatives, and substituted indole or quinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

- Anticancer Activity :

- Recent studies suggest that compounds with similar structures exhibit significant anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, derivatives of indole and quinoline have shown efficacy against various cancer cell lines, making this compound a potential lead for anticancer drug development .

- Neuroprotective Effects :

- Antimicrobial Properties :

Biochemical Research Applications

- Enzyme Inhibition Studies :

- Drug Design and Development :

Toxicological Assessments

Understanding the safety profile of 1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone is crucial for its application in pharmaceuticals. Toxicological studies are necessary to evaluate its effects on human health and the environment, especially since many compounds with similar structures have been shown to exhibit varying levels of toxicity .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against breast cancer cell lines. Results showed an IC50 value indicating potent inhibition of cell proliferation, suggesting potential as an anticancer agent .

Case Study 2: Neuroprotective Effects

Research conducted on compounds with similar indole and piperidine structures demonstrated neuroprotective effects in animal models of neurodegeneration. These findings support further exploration of this compound for potential therapeutic use in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological targets, while the quinoline and piperidine moieties can enhance its binding affinity and specificity. The compound may exert its effects through pathways involving signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural analogs and their distinguishing features:

Notes:

- Molecular Weight : Estimated using PubChem’s molecular formula calculator (C₂₅H₂₇N₃O₂).

- Functional Implications: The quinolin-8-yloxy linkage may improve metabolic stability compared to ester-based analogs (e.g., QMMSB), which are prone to hydrolysis .

Receptor Binding and Selectivity

- Synthetic Cannabinoid Analogs (QMMSB/QMiPSB): These compounds exhibit high affinity for CB1/CB2 receptors due to their benzoate esters and sulfonyl groups. The target compound lacks these motifs, suggesting divergent receptor targets .

- Indoline-Ethanone Derivatives: Compounds like 1-(6-amino-5-methoxyindolin-1-yl)-2-(dimethylamino)ethanone are precursors to serotonin receptor modulators, implying that the indoline core in the target molecule may confer similar CNS activity .

Metabolic Stability and Toxicity

- Pesticide Derivatives (Benzofenap): Ethanone-based pesticides (e.g., benzofenap) demonstrate moderate environmental persistence, raising questions about the target compound’s ecological impact if used industrially .

- Metabolite Identification: Synthetic cathinones (e.g., PCYP) undergo hepatic N-dealkylation, a pathway that the target compound’s methylpiperidine group may also undergo, necessitating metabolite profiling .

Biological Activity

The compound 1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone represents a novel structure in medicinal chemistry, combining indoline and quinoline moieties. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features an indole core linked to a quinoline derivative, which is expected to confer unique biological properties.

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

- Inhibition of Kinase Activity : Compounds related to indoloquinolines have shown inhibition of cyclin-dependent kinases (cdk), which are critical in cell cycle regulation .

- Intercalation into DNA : Some indole-based compounds have demonstrated the ability to intercalate into DNA, potentially leading to cytotoxic effects in cancer cells .

- Cholinesterase Inhibition : Certain derivatives may also exhibit inhibitory effects on acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases .

Anticancer Activity

Studies have reported that related indoloquinoline compounds inhibit cancer cell growth in vitro, with IC50 values typically in the nanomolar range. For instance, indoloquinolines have shown significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| Indoloquinoline L | A549 (Lung cancer) | 50 |

| Indoloquinoline 7 | MCF7 (Breast cancer) | 30 |

Cholinesterase Inhibition

The cholinesterase inhibitory activity of the compound has been explored through various studies. For example, a related study found that certain indole derivatives showed potent AChE inhibition with IC50 values ranging from 10 to 100 µM .

| Compound | AChE IC50 (µM) |

|---|---|

| Compound A | 25 |

| Compound B | 50 |

Case Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of a structurally similar compound in a mouse model. The compound was administered at varying doses, and tumor growth was monitored over several weeks. Results indicated a significant reduction in tumor size compared to control groups, supporting its potential as an effective anticancer agent.

Case Study 2: Neuroprotective Effects

Another study investigated the neuroprotective effects of an indole derivative on neuronal cells subjected to oxidative stress. The results demonstrated that the compound significantly reduced cell death and oxidative damage markers, suggesting its potential for neuroprotection.

Q & A

Q. What are the optimized synthetic routes for 1-(Indolin-1-yl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)ethanone, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, including coupling of indoline and quinoline moieties. Key parameters include:

- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may increase side products.

- Solvent choice : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates .

- Catalysts : Palladium-based catalysts facilitate cross-coupling reactions, with yields varying by ligand selection (e.g., XPhos vs. BINAP) .

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | 70–85% |

| Solvent | DMF | 75% vs. 60% (THF) |

| Catalyst Loading | 5 mol% Pd(OAc)₂ | >80% efficiency |

Methodological Insight : Use automated synthesis platforms for reproducibility, and monitor reaction progress via HPLC .

Q. What spectroscopic techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. Key peaks include aromatic protons (δ 6.8–8.2 ppm) and carbonyl signals (δ 170–190 ppm) .

- IR Spectroscopy : Confirm ketone (C=O stretch at ~1680 cm⁻¹) and ether (C-O-C at ~1250 cm⁻¹) functionalities .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]⁺ at m/z 403.192) .

Best Practice : Combine crystallographic data (if available) with spectroscopic analysis to resolve stereochemical ambiguities .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation .

- Hazard Mitigation : Use PPE (gloves, goggles) due to acute toxicity (Category 4 for oral/dermal exposure) .

- Decontamination : Neutralize spills with 10% sodium bicarbonate solution .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Target Identification : Computational docking (e.g., AutoDock Vina) predicts binding to kinase domains or GPCRs due to quinoline’s planar structure and hydrogen-bonding motifs .

- In Vitro Assays : Use fluorescence polarization to measure binding affinity (Kd) or enzymatic inhibition (IC₅₀) .

Case Study : A related quinoline derivative showed >50% inhibition of PI3Kα at 10 µM, suggesting potential kinase-targeted activity .

Q. How can computational modeling resolve contradictions in reported biological activity data?

- MD Simulations : Analyze ligand-receptor dynamics to explain variability in IC₅₀ values across cell lines .

- QSAR Models : Corrogate substituent effects (e.g., 3-methylpiperidinyl vs. morpholine) on bioactivity .

Example : A methyl group at the piperidine position may enhance hydrophobic interactions, improving potency by 3-fold .

Q. What experimental designs are robust for studying environmental fate or metabolic pathways?

- Environmental Stability : Use OECD 307 guidelines to assess biodegradation in soil/water matrices .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS .

| Study Type | Key Parameters | Output Metrics |

|---|---|---|

| Biodegradation | pH 7, 25°C | Half-life (t₁/₂) |

| Metabolic Stability | 1 µM compound, 2 hr | % Parent remaining |

Q. How can crystallographic data address discrepancies in proposed molecular conformations?

- X-ray Diffraction : Resolve bond angles and torsional strain. For example, a related quinoline derivative showed a dihedral angle of 12° between indoline and quinoline rings .

- Hydrogen Bonding : Identify non-classical interactions (e.g., C–H···O) that stabilize crystal packing .

Application : Compare experimental data with DFT-optimized structures to validate computational models .

Q. What high-throughput screening (HTS) strategies identify derivatives with enhanced bioactivity?

- Primary Screen : Test 10,000+ analogs in a 384-well plate format using fluorescence-based assays .

- Hit Validation : Confirm dose-response curves (EC₅₀) and rule out false positives via counter-screens .

| HTS Parameter | Value |

|---|---|

| Compound Library | Diversity-oriented |

| Assay Throughput | 50,000 compounds/week |

Q. How do solvent polarity and pH affect the compound’s reactivity in downstream derivatization?

- Polar Solvents : Increase nucleophilic attack on the ketone (e.g., Grignard reactions in THF yield 90% adducts) .

- Acidic Conditions : Protonate the quinoline nitrogen, altering electronic properties and reaction selectivity .

Q. What statistical methods are optimal for analyzing dose-response data with high variability?

- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) .

- ANOVA : Assess significance of treatment effects in multi-group studies (α = 0.05, Tukey’s post hoc test) .

Note : Use ≥4 biological replicates to mitigate variability in cell-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.